molecular formula C24H23O2P B12526870 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one CAS No. 821770-25-6

3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one

Cat. No.: B12526870
CAS No.: 821770-25-6
M. Wt: 374.4 g/mol
InChI Key: QFKRKBYJDQTGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one: is an organic compound characterized by the presence of a diphenylphosphoryl group and a phenyl group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one typically involves the reaction of diphenylphosphoryl chloride with a suitable precursor under controlled conditions. One common method involves the use of Grignard reagents, where the precursor is treated with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM), at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves techniques such as column chromatography or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.

Properties

CAS No.

821770-25-6

Molecular Formula

C24H23O2P

Molecular Weight

374.4 g/mol

IUPAC Name

3-diphenylphosphoryl-6-phenylhex-5-en-2-one

InChI

InChI=1S/C24H23O2P/c1-20(25)24(19-11-14-21-12-5-2-6-13-21)27(26,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-18,24H,19H2,1H3

InChI Key

QFKRKBYJDQTGDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.